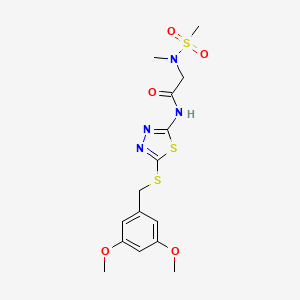

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Description

Properties

IUPAC Name |

N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O5S3/c1-19(27(4,21)22)8-13(20)16-14-17-18-15(26-14)25-9-10-5-11(23-2)7-12(6-10)24-3/h5-7H,8-9H2,1-4H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIFLROXCUUVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=NN=C(S1)SCC2=CC(=CC(=C2)OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a novel compound characterized by its unique structural features, including a thiadiazole ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structure and Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring through cyclization reactions. The attachment of the benzyl thio group and the N-methylmethylsulfonamido moiety enhances its pharmacological profile. The detailed synthetic routes often utilize reagents such as EDCI for coupling reactions and basic conditions for cyclization.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole nucleus exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced antibacterial activity. For instance, compounds with nitro or chloro substitutions demonstrated superior activity compared to their unsubstituted counterparts .

Anticancer Activity

The anticancer potential of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies have reported promising results with IC50 values indicating potent cytotoxicity. For example, related compounds have shown IC50 values as low as 0.034 mmol/L against A549 cells .

The mechanism of action for these anticancer effects often involves the inhibition of key cellular processes such as DNA replication and cell division. Thiadiazole derivatives are known to target various molecular pathways involved in tumorigenesis, including phosphodiesterase inhibition and interference with histone deacetylases . Additionally, some studies suggest that these compounds may act as aromatase inhibitors, further contributing to their anticancer efficacy .

Study 1: Anticancer Evaluation

In a study evaluating a series of thiadiazole derivatives, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide was identified as one of the most active compounds against MCF-7 cells with an IC50 value of 0.084 mmol/L. This study underscored the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that certain substitutions significantly improved activity against H. pylori strains. Compounds with specific functional groups exhibited zones of inhibition greater than those seen with standard antibiotics like metronidazole .

Data Tables

| Compound Name | Cell Line | IC50 Value (mmol/L) | Activity Type |

|---|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 | Anticancer |

| 4y | A549 | 0.034 ± 0.008 | Anticancer |

| Various | H. pylori | >20 mm | Antimicrobial |

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of thiadiazoles exhibit significant anticancer properties. A study on related compounds demonstrated that certain thiadiazole derivatives showed cytotoxic effects against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of thiadiazole derivatives. In silico studies have suggested that these compounds may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. Such compounds could be promising candidates for developing new anti-inflammatory drugs .

Case Studies

- Cytotoxicity Evaluation :

- Molecular Docking Studies :

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Compared to N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide , the target’s methylsulfonamido moiety introduces additional hydrogen-bonding capacity, which could improve receptor affinity.

Bioactivity Comparison with Heterocyclic Analogues

Plant Growth Regulation and Herbicidal Activity

- N′-5-Tetrazolyl-N-aroyl thioureas () exhibit herbicidal and cytokinin-like activity, with compound 2h (p-methoxy substitution) showing superior growth regulation .

- Triazole-carboxylate-urea derivatives () demonstrate plant growth regulation via auxin-like activity. However, the target compound’s thiadiazole core may offer greater metabolic stability compared to triazoles .

Antimicrobial and Antifungal Activity

- 1,3,4-Thiadiazole-triazine hybrids () show broad-spectrum antibacterial activity against Staphylococcus aureus, attributed to the planar thiadiazole-triazine scaffold .

- The target compound’s methylsulfonamido group could enhance antibacterial efficacy by mimicking sulfonamide drugs, though direct evidence is lacking.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-substituted acetamide derivatives containing thiadiazole and sulfonamide moieties?

- Methodology : The synthesis of structurally analogous compounds typically involves:

- Schotten-Baumann reaction : Condensation of amines with activated acylating agents (e.g., benzoyl chloride) under basic aqueous conditions to form amide bonds .

- Thioether formation : Reaction of thiol-containing intermediates (e.g., 3,5-dimethoxybenzylthiol) with halogenated thiadiazoles via nucleophilic substitution in aprotic solvents like toluene, with water removal by azeotropic distillation to drive the reaction .

- Sulfonamide incorporation : Use of N-methylmethylsulfonamido groups introduced via sulfonation of secondary amines, followed by purification via recrystallization (e.g., acetone/water systems) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm thiadiazole, sulfonamide, and dimethoxybenzyl groups .

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···N hydrogen bonds stabilizing planar thiadiazole rings) .

- LCMS/FTIR : Validate molecular weight (LCMS) and functional groups (FTIR peaks for S=O, C=N, and aromatic C–H stretches) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methods :

- MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

- Antioxidant assays : DPPH radical scavenging or FRAP tests to measure redox-modulating properties .

- Enzyme inhibition : Lipoxygenase or carbonic anhydrase inhibition studies using spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Approach :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal parameters via response surface methodology .

- Process control : Implement inline FTIR or HPLC monitoring to track intermediate formation and minimize byproducts .

- Green chemistry : Explore solvent-free mechanochemical synthesis or microwave-assisted reactions to enhance efficiency .

Q. How to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antioxidant effects)?

- Strategies :

- Dose-response studies : Establish concentration-dependent activity thresholds to differentiate primary vs. secondary effects .

- Target-specific assays : Use siRNA knockdown or enzyme overexpression models to isolate mechanisms (e.g., ROS modulation vs. direct enzyme inhibition) .

- Comparative profiling : Benchmark against reference drugs (e.g., acetazolamide for carbonic anhydrase inhibition) to validate selectivity .

Q. What computational tools support structure-activity relationship (SAR) analysis for this compound?

- Methods :

- Quantum chemical calculations : DFT-based reaction path searches to predict regioselectivity in thiadiazole functionalization .

- Molecular docking : Simulate binding interactions with targets (e.g., lipoxygenase active site) to guide functional group modifications .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How does the crystal structure influence the compound’s stability and reactivity?

- Insights :

- Intermolecular interactions : Hydrogen bonding (C–H···N) and π-π stacking in the crystal lattice enhance thermal stability, as shown in X-ray studies of analogous thiadiazoles .

- Conformational rigidity : Planar thiadiazole cores restrict rotational freedom, potentially improving target binding affinity .

- Solubility challenges : Hydrophobic dimethoxybenzyl groups may necessitate co-solvent systems for in vivo testing .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.